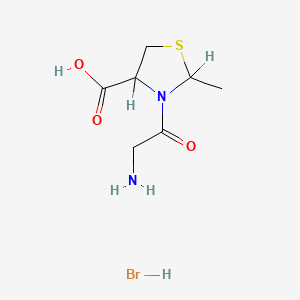

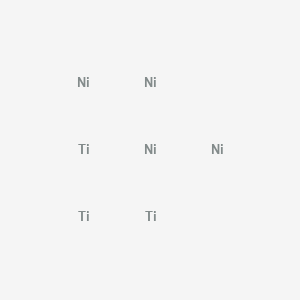

nickel;titanium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nickel titanium, also known as nitinol, is a metal alloy composed of nearly equal parts nickel and titanium. This alloy is renowned for its unique properties, including the shape memory effect and superelasticity. These properties make nickel titanium highly valuable in various applications, particularly in the biomedical and aerospace industries .

Vorbereitungsmethoden

Nickel titanium alloys are typically produced through vacuum melting techniques. Common methods include electron beam melting, arc melting, and high-frequency vacuum melting in a graphite crucible. These methods ensure the precise compositional control required for the alloy’s unique properties . Industrial production often involves additional steps such as mechanical polishing, electrochemical polishing, and chemical etching to enhance the material’s surface properties .

Analyse Chemischer Reaktionen

Nickel titanium undergoes several types of chemical reactions, including oxidation and reduction. The alloy is highly reactive with oxygen and carbon, which can affect its composition and properties. Common reagents used in these reactions include acids and bases, which can alter the surface characteristics of the alloy. Major products formed from these reactions include various oxides and carbides .

Wissenschaftliche Forschungsanwendungen

Nickel titanium alloys have a wide range of scientific research applications due to their shape memory effect, superelasticity, and biocompatibility. In the biomedical field, they are used in dental implants, orthodontic wires, and endodontic files. The aerospace industry utilizes these alloys for components that require high fatigue resistance and the ability to withstand extreme temperatures. Additionally, nickel titanium is used in actuators, sensors, and various industrial applications where precise control of mechanical properties is essential .

Wirkmechanismus

The unique properties of nickel titanium are derived from a reversible solid-state phase transformation known as a martensitic transformation. This transformation occurs between two different martensite crystal phases and is influenced by temperature and mechanical stress. When the alloy is deformed at a temperature below its transformation temperature, it exhibits the shape memory effect. Upon heating above this temperature, the alloy returns to its original shape. Superelasticity occurs when the alloy is deformed at a temperature above its transformation temperature, allowing it to undergo large deformations and immediately return to its undeformed shape upon removal of the external load .

Vergleich Mit ähnlichen Verbindungen

Nickel titanium is unique among shape memory alloys due to its combination of shape memory effect, superelasticity, and biocompatibility. Similar compounds include copper-zinc-aluminum and copper-aluminum-nickel alloys, which also exhibit shape memory properties but lack the same level of biocompatibility and corrosion resistance. Nickel titanium’s ability to undergo large deformations and return to its original shape makes it particularly valuable in applications requiring high precision and reliability .

Eigenschaften

CAS-Nummer |

105884-35-3 |

|---|---|

Molekularformel |

Ni4Ti3 |

Molekulargewicht |

378.37 g/mol |

IUPAC-Name |

nickel;titanium |

InChI |

InChI=1S/4Ni.3Ti |

InChI-Schlüssel |

WHDTWKLWOGLNNN-UHFFFAOYSA-N |

Kanonische SMILES |

[Ti].[Ti].[Ti].[Ni].[Ni].[Ni].[Ni] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Phenylsulfanyl)methyl]oxane](/img/structure/B14323781.png)

![5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole](/img/structure/B14323784.png)

![4-[2-(Phenylselanyl)ethenyl]morpholine](/img/structure/B14323841.png)